molecular formula C10H12N2O B12011879 4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol CAS No. 265665-96-1

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol

Cat. No.: B12011879
CAS No.: 265665-96-1
M. Wt: 176.21 g/mol
InChI Key: OEGCCJDCPVXFLC-UHFFFAOYSA-N
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Description

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol is an organic compound with the molecular formula C10H12N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenol with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the tetrahydropyrimidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol is unique due to its specific combination of a phenol group and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

265665-96-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol

InChI

InChI=1S/C10H12N2O/c13-9-4-2-8(3-5-9)10-11-6-1-7-12-10/h2-5,13H,1,6-7H2,(H,11,12)

InChI Key

OEGCCJDCPVXFLC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=CC=C(C=C2)O

Origin of Product

United States

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